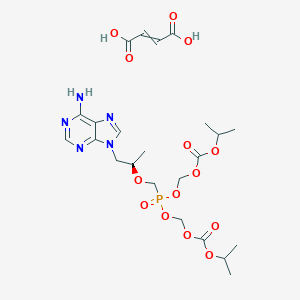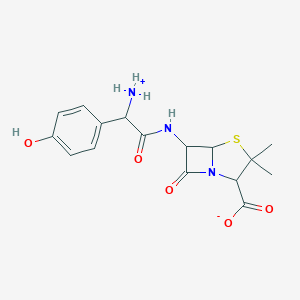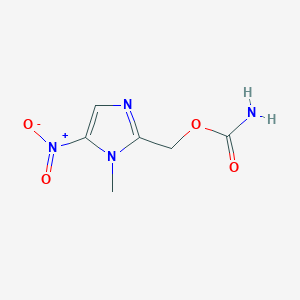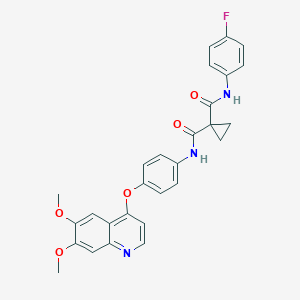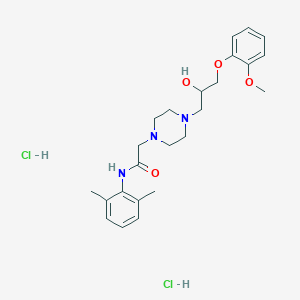
Prazosin hydrochloride
Descripción general
Descripción
Prazosin hydrochloride is a quinazoline derivative and an alpha-1 adrenergic receptor antagonist. It is primarily used to treat hypertension (high blood pressure) by causing vasodilation, which decreases total peripheral resistance. This compound is also used to manage symptoms of benign prostatic hyperplasia and post-traumatic stress disorder (PTSD), particularly for reducing nightmares .
Mecanismo De Acción
Target of Action
Prazosin hydrochloride primarily targets alpha-1 adrenergic receptors . These receptors play a crucial role in regulating blood pressure and are located postsynaptically, i.e., after the nerve junction, on the vascular smooth muscle .
Mode of Action
This compound acts as an alpha-1 antagonist . It blocks the alpha-1 adrenergic receptors, leading to a decrease in total peripheral resistance . This blockade was initially thought to result from a direct relaxant action on vascular smooth muscle . Recent studies suggest that the vasodilator effect of prazosin is also related to the blockade of postsynaptic alpha-adrenoceptors .
Biochemical Pathways
It’s known that the drug decreases blood pressure by dilating blood vessels . Some studies suggest that prazosin can suppress the proliferation of cancer cell lines by impacting the mitochondrial membrane potential and mitochondrial pathways .
Pharmacokinetics
This compound is extensively metabolized by the liver, exhibiting high first-pass metabolism and low oral bioavailability . After oral administration, peak plasma concentrations are reached within 1 to 3 hours . The drug is highly bound (92 to 97%) to human plasma proteins, and the extent of binding is independent of the plasma concentration of the drug in the range of 20 to 150ng/ml . The plasma elimination half-life is about 2.5 hours .
Result of Action
The primary result of this compound’s action is a decrease in blood pressure . This effect is most pronounced on diastolic blood pressure and occurs in both standing and supine positions . Additionally, prazosin has been found to have potential anti-cancer effects, reducing cell viability and generating oxidative stress in certain cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, prazosin’s disposition is modified in chronic renal failure and congestive heart failure, where the plasma free fraction of prazosin is increased and plasma elimination half-life is longer . Therefore, prazosin dosage should be titrated cautiously in such patients .
Aplicaciones Científicas De Investigación
Prazosin hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of alpha-1 adrenergic receptor antagonists.
Biology: this compound is used to study the physiological and pharmacological effects of alpha-1 adrenergic receptor blockade.
Medicine: It is extensively researched for its therapeutic effects in treating hypertension, benign prostatic hyperplasia, and PTSD.
Industry: This compound is used in the pharmaceutical industry for the development of new antihypertensive drugs .
Análisis Bioquímico
Biochemical Properties
Prazosin hydrochloride interacts with alpha-1 adrenergic receptors, causing a decrease in total peripheral resistance . It is heavily metabolized in animals through liver demethylation and conjugation .
Cellular Effects
This compound has been shown to have cytotoxic effects on hepatocellular carcinoma and immortalized non-tumor liver cells . It reduces cell viability and generates oxidative stress in these cells .
Molecular Mechanism
It is a non-selective inverse agonist of the α1-adrenergic receptors . It works to decrease blood pressure by dilating blood vessels .
Temporal Effects in Laboratory Settings
It is known that this compound is heavily metabolized, which occurs through liver demethylation and conjugation .
Dosage Effects in Animal Models
In chronic studies of this compound in rats and dogs, testicular changes consisting of atrophy and necrosis occurred at 25 mg/kg/day (75 times the usual maximum recommended human dose) . In a fertility and general reproductive performance study in rats, both males and females, treated with 75 mg/kg (225 times the usual maximum recommended human dose), demonstrated decreased fertility .
Metabolic Pathways
This compound is heavily metabolized in animals through liver demethylation and conjugation . Some studies in humans or human cells in vitro show similar prazosin metabolism .
Transport and Distribution
It is known that this compound is heavily metabolized, which occurs through liver demethylation and conjugation .
Subcellular Localization
It is known that this compound is heavily metabolized, which occurs through liver demethylation and conjugation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prazosin hydrochloride is synthesized through a multi-step process involving the reaction of 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furoyl)piperazine with hydrochloric acid. The synthesis involves the following steps:
Formation of the quinazoline core: This step involves the reaction of 2,4-diamino-6,7-dimethoxyquinazoline with 2-furoyl chloride to form the intermediate compound.
Piperazine ring formation: The intermediate compound is then reacted with piperazine to form prazosin.
Hydrochloride salt formation: Finally, prazosin is treated with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is typically purified through recrystallization and other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Prazosin hydrochloride undergoes various chemical reactions, including:
Oxidation: Prazosin can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline core or the furoyl group.
Substitution: Substitution reactions can occur at the amino or methoxy groups on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can have different pharmacological properties .
Comparación Con Compuestos Similares
Similar Compounds
Doxazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.
Terazosin: Similar to prazosin, it is used for hypertension and benign prostatic hyperplasia.
Tamsulosin: Primarily used for benign prostatic hyperplasia but has a different selectivity profile compared to prazosin
Uniqueness
Prazosin hydrochloride is unique due to its specific binding affinity for alpha-1 adrenergic receptors and its ability to manage PTSD-related nightmares, which is not a common application for other alpha-1 antagonists .
Propiedades
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone;hydron;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXFYZULCQKPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




